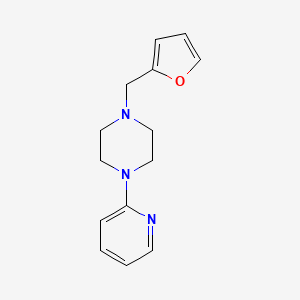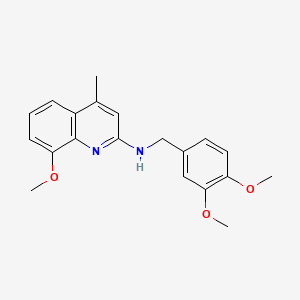![molecular formula C17H27N3O4S B4972104 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)
4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of specific enzymes or proteins involved in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, the compound has been found to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate in lab experiments include its high potency, selectivity, and low toxicity. Moreover, the compound is relatively easy to synthesize and has a high yield and purity. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate. Firstly, further studies are needed to elucidate the mechanism of action of the compound and to identify the specific enzymes or proteins that it targets. Secondly, more preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound in various diseases. Thirdly, the development of novel formulations or delivery systems for the compound may enhance its bioavailability and therapeutic efficacy. Finally, the identification of new analogs or derivatives of the compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and to develop more potent and selective derivatives for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate involves the reaction of 2-(1-piperidinyl)ethanethiol with 2,4-dimethylpyrimidine-5-carbaldehyde in the presence of sodium triacetoxyborohydride. This reaction yields the desired compound as a white solid with a high yield and purity.
Applications De Recherche Scientifique
4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have potent anti-inflammatory and anticancer properties in preclinical studies. Moreover, the compound has been found to have significant neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S.C4H6O4/c1-11-10-12(2)15-13(14-11)17-9-8-16-6-4-3-5-7-16;5-3(6)1-2-4(7)8/h10H,3-9H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLUQXMWVPPBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2CCCCC2)C.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)

![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)
![ethyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B4972081.png)
![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)

![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)